2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol
Overview
Description
2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 2-chloropyrimidin-4-ylamine with butan-1-ol under specific conditions. The reaction can be carried out using a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of nucleic acid interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: It can be utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol can be compared with other similar compounds, such as:
2-[(2-Chloropyrimidin-4-yl)amino]ethanol: A closely related compound with a shorter alkyl chain.
2-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol: Another analog with a different alkyl chain length.
2-[(2-Chloropyrimidin-4-yl)amino]pentan-1-ol: A compound with a longer alkyl chain.
These compounds share structural similarities but may exhibit different properties and applications due to variations in their molecular structure.
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-6(5-13)11-7-3-4-10-8(9)12-7/h3-4,6,13H,2,5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOOOHJVCOYWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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